The compound can be sourced from various chemical databases and literature that focus on novel sulfonamide derivatives and their applications in medicinal chemistry. Its classification falls under the categories of organic compounds, heterocycles (due to the oxadiazole), and sulfonamides.
The synthesis of 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide typically involves several key steps:
Key parameters such as temperature, reaction time, and solvent choice are crucial for optimizing each step. For example, controlling the temperature during cyclization can significantly affect product yield.
The molecular structure of 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can be described as follows:
Molecular formula: C_{18}H_{20}F_{3}N_{3}O_{2}S
Molecular weight: Approximately 393.43 g/mol
The compound's three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy.
4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide can participate in various chemical reactions:
Reagents such as potassium permanganate for oxidation or lithium aluminum hydride for reduction are commonly used. Reaction conditions such as temperature and solvent choice play significant roles in determining reaction pathways and yields.
The mechanism of action for 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide is likely related to its interaction with specific biological targets:
In vitro studies often provide insights into binding affinities and inhibition constants that help elucidate the mechanism of action.
The physical and chemical properties of 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide include:
Data on solubility and stability are critical for predicting behavior in biological assays or pharmaceutical formulations.
The applications of 4-pentyl-N-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide span various fields:
The 1,2,4-oxadiazole heterocycle serves as a privileged scaffold in medicinal chemistry due to its bioisosteric equivalence to ester and amide functionalities. This five-membered ring—containing one oxygen and two nitrogen atoms—confers remarkable metabolic stability while maintaining hydrogen-bonding capacity essential for target engagement. X-ray diffraction analysis of related 1,2,4-oxadiazole derivatives reveals a planar architecture with bond lengths (C=N: 1.30–1.32 Å, N–O: 1.38–1.40 Å) closely aligned with Cambridge Structural Database averages, validating its geometric mimicry of carbonyl groups [1].
The ring’s electronic profile features a dipole moment of ~3.5 Debye, facilitating dipole-dipole interactions and π-stacking with aromatic residues in biological targets. This property underpins the broad therapeutic applications of 1,2,4-oxadiazole derivatives, including antimicrobial, anticancer, and anti-inflammatory agents [3]. In the target compound, the oxadiazole connects the trifluoromethylphenyl and sulfonamidomethyl moieties, creating a conformationally restricted bridge that reduces entropic penalties during protein binding.
Table 1: Structural Parameters of 1,2,4-Oxadiazole Motifs from Crystallography
Parameter | Value | Biological Significance |
---|---|---|
Bond length (C3–N4) | 1.298 Å | Mimics C=O carbonyl length (1.24 Å) |
Bond angle (O1–N2–C3) | 105.7° | Facilitates planar conformation |
Dipole moment | 3.4–3.6 D | Enhances target affinity via dipole interactions |
Torsional barrier | <1 kcal/mol | Maintains coplanarity with adjacent rings |
Conformational analysis of Cambridge Structural Database entries identifies nine predominant configurations for aryl-linked 1,2,4-oxadiazoles, with the linear trans-conformation (dihedral angle: 175–180°) being energetically favored in 78% of cases. This geometry optimally positions pharmacophores for interactions with enzymatic binding pockets, as demonstrated in docking studies against Escherichia coli FabH where oxadiazole-containing inhibitors exhibited binding energies of –9.2 kcal/mol [1]. Natural analogs like phidianidine A further validate this motif’s biological relevance, showing potent in vitro activity against mammalian cell lines via protein-tyrosine phosphatase inhibition [3].
The 4-(trifluoromethyl)phenyl substituent significantly modifies the compound’s physicochemical behavior. Trifluoromethylation elevates lipophilicity (measured as log P increase of +1.2 versus unsubstituted phenyl), enhancing membrane permeability and absorption. This is evidenced by 85% cellular uptake in Caco-2 monolayer assays for trifluoromethylated oxadiazoles versus 42% for methyl analogs [5] [10].
Electronically, the –CF₃ group exerts strong inductive effects (+σI = 0.38) while maintaining modest resonance contributions (+σR = 0.12), creating a localized dipole that strengthens halogen bonding with carbonyl oxygens in target proteins. This effect improves binding affinity by 3–5-fold compared to chloro or methyl substituents, as observed in kinase inhibition assays [5]. Metabolically, the C–F bond’s high dissociation energy (485 kJ/mol) impedes oxidative cleavage, reducing first-pass metabolism. Microsomal stability studies show 92% parent compound retention after 60-minute incubation with liver microsomes, compared to 35% for the des-fluoro analog [8].
Table 2: Substituent Effects on Pharmacokinetic Parameters
Parameter | –CF₃ Substituent | –CH₃ Substituent | –Cl Substituent |
---|---|---|---|
π-Hydrophobicity | +0.88 | +0.56 | +0.71 |
Hammett σₘ constant | +0.43 | –0.07 | +0.37 |
Metabolic half-life (t₁/₂) | 126 min | 48 min | 89 min |
Plasma protein binding | 89% | 75% | 82% |
The trifluoromethyl group’s steric bulk (van der Waals volume: 38.3 ų) also shields the oxadiazole ring from nucleophilic attack, particularly by esterases that hydrolyze carboxylate bioisosteres. This protection extends in vivo half-life to >8 hours in rodent models, fulfilling key criteria for oral bioavailability [5] [10].
The 4-pentylbenzenesulfonamide moiety functions as a potent zinc-binding group (ZBG) critical for metalloenzyme inhibition. The sulfonamide’s acidic proton (pKa ~10.2) undergoes deprotonation to form a tetrahedral anion that coordinates Zn²⁺ ions in catalytic sites with bond distances of 2.0–2.2 Å. This interaction disrupts enzyme activity in therapeutic targets including carbonic anhydrases, histone deacetylases, and matrix metalloproteinases [7] [9].
Crystallographic studies reveal that benzenesulfonamides adopt a perpendicular orientation relative to the metal coordination plane (N–S–Zn angle: 105–110°), maximizing orbital overlap with zinc’s d-orbitals. The 4-pentyl chain extends into a hydrophobic pocket, with the alkyl group’s linear conformation (all-anti conformation energy: 0.3 kcal/mol) enhancing van der Waals contacts. In peptide deformylase inhibitors, this alkyl chain contributes –2.8 kcal/mol binding energy through hydrophobic interactions with Val72 and Leu91 residues [9].
Table 3: Zinc-Binding Parameters of Sulfonamide Groups
Parameter | Benzenesulfonamide | Hydroxamate | Carboxylate |
---|---|---|---|
Zn–O/N bond length | 2.05 Å | 1.98 Å | 2.10 Å |
Bond angle (Zn–O–S) | 108° | 112° | 105° |
pKa | 10.2 | 9.1 | 4.5 |
ΔG contribution to binding | –6.8 kcal/mol | –7.5 kcal/mol | –5.9 kcal/mol |
The sulfonamide’s dual hydrogen-bonding capacity (as both donor and acceptor) further stabilizes enzyme complexes. In molecular docking against carbonic anhydrase IX, the –SO₂NH– group forms hydrogen bonds with Thr199 (2.9 Å) and Glu106 (3.1 Å), contributing –3.2 kcal/mol to overall binding energy. QSAR models indicate a parabolic relationship between alkyl chain length and inhibitory potency (optimal C₅–C₇), validating the 4-pentyl group’s dimensions for cavity complementarity [7] [9]. This pharmacophore integration enables nanomolar-level inhibition (IC₅₀ = 27 nM against hCA-II) while maintaining selectivity over off-target metalloenzymes.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7